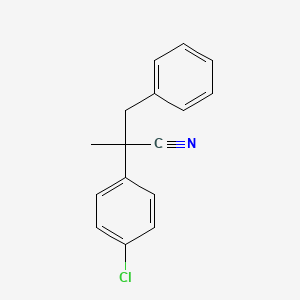
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also has a methoxyphenyl group attached to the isoxazole ring, which suggests that it might have some aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring and a methoxyphenyl group. The isoxazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. This, combined with the presence of the methoxyphenyl group, could result in interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include a high degree of stability due to the aromaticity of the isoxazole ring and the methoxyphenyl group .科学的研究の応用
Synthesis and Methodology Development
Synthetic Scaffolds for Highly Functionalized Derivatives : Isoxazole derivatives serve as convenient scaffolds for synthesizing highly functionalized carboxylic acid derivatives and heterocycles. Such methodologies enable the production of novel compounds with potential applications in pharmaceuticals and materials science (Ruano, Fajardo, & Martín, 2005).
Facilitating Complex Heterocyclic Structures : The synthesis strategies involving isoxazole derivatives are crucial for constructing complex molecular architectures. This includes the development of compounds with embedded isoxazole units that could have implications in drug discovery and material science (Koriatopoulou, Karousis, & Varvounis, 2008).
Material Science and Photophysical Properties
Electrochromic Materials : Research into conjugated polymers incorporating isoxazole units demonstrates the potential for developing materials with unique electrochromic properties. These materials could be used in applications such as smart windows and display technologies, where controlled light transmission and color change are desirable (Su, Chang, & Wu, 2017).
Photophysical Studies for Sensor Development : The study of photophysical properties of compounds related to isoxazole derivatives can lead to the development of sensors and probes. These applications benefit from the unique luminescence properties that such compounds exhibit, which can be tuned for specific detection purposes (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Medicinal Chemistry and Biological Applications
Catalysts in Alcohol Oxidation : Isoxazole derivatives, through their structural motifs, can act as catalysts in chemical transformations, such as the selective oxidation of alcohols. This catalytic activity is essential in synthetic organic chemistry, including the synthesis of pharmaceutical intermediates and fine chemicals (Hazra, Martins, Silva, & Pombeiro, 2015).
Antimicrobial and Antitubercular Agents : Isoxazole compounds synthesized from reactions involving similar structural motifs have been evaluated for antimicrobial and antitubercular activities. These findings suggest the potential for developing new therapeutic agents based on isoxazole chemistry (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 4-pyrrolidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-19-8-4-16(5-9-19)21-14-18(23-30-21)15-29-22(25)17-6-10-20(11-7-17)31(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZPIYOAZYJWPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



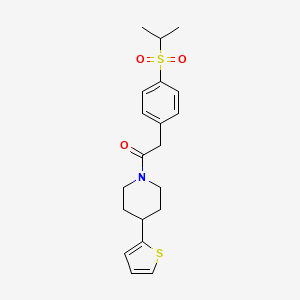
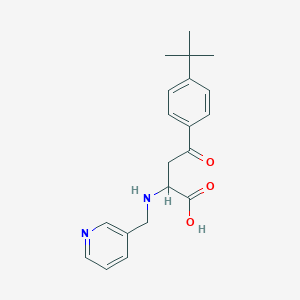
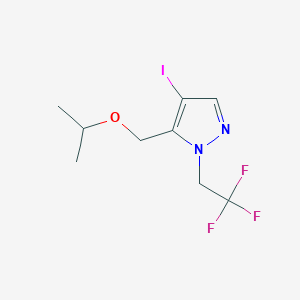

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)
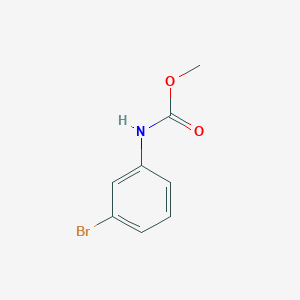
![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)
